![molecular formula C32H62Cl2P2 B14441914 Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride CAS No. 79428-94-7](/img/structure/B14441914.png)
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] is a chemical compound with the molecular formula C44H38Cl2P2. It is also known as p-xylylenebis(triphenylphosphonium chloride). This compound is typically used in laboratory settings and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] involves the reaction of triphenylphosphine with p-xylylene dichloride. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ions can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts. These products have various applications in organic synthesis and catalysis .
Applications De Recherche Scientifique
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of biological systems and as a probe for investigating cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] include:
- p-Xylylenebis(triphenylphosphonium chloride)
- 1,4-Phenylenebis(phosphonic acid)
- Polyoxometalate–viologen hybrids
Uniqueness
This compound] is unique due to its specific structure and reactivity. It has distinct properties that make it suitable for various applications in scientific research and industry. Its ability to undergo multiple types of chemical reactions and its potential use in drug delivery systems highlight its versatility and importance .
Propriétés
Numéro CAS |
79428-94-7 |
|---|---|
Formule moléculaire |
C32H62Cl2P2 |
Poids moléculaire |
579.7 g/mol |
Nom IUPAC |
tributyl-[[4-(tributylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride |
InChI |
InChI=1S/C32H62P2.2ClH/c1-7-13-23-33(24-14-8-2,25-15-9-3)29-31-19-21-32(22-20-31)30-34(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
VXXRXAYLAUWBSK-UHFFFAOYSA-L |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C[P+](CCCC)(CCCC)CCCC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)


![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
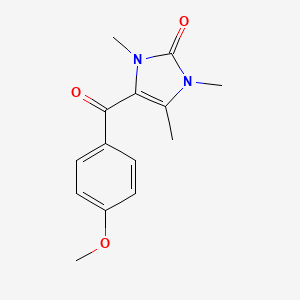

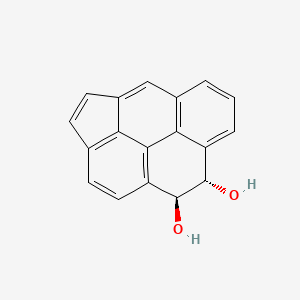
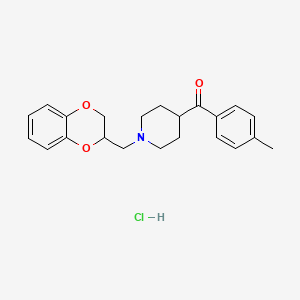
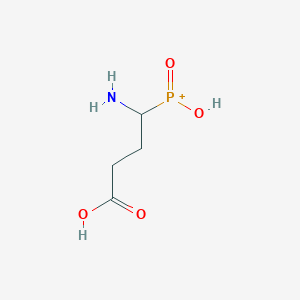
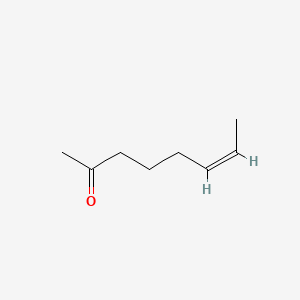
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
